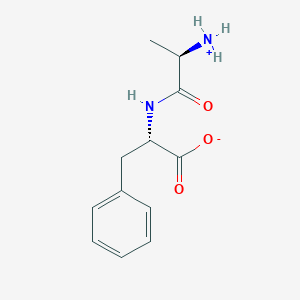

H-D-Ala-phe-OH

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNVYXHOSHNURL-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313025 | |

| Record name | D-Alanyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3061-95-8 | |

| Record name | D-Alanyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Alanyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of H-D-Ala-Phe-OH

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the dipeptide H-D-Ala-Phe-OH (D-Alaninyl-L-phenylalanine). The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some experimental data for closely related isomers are available, specific experimentally determined values for this compound are not consistently reported in the literature. In such cases, data for the L-Alanyl-L-phenylalanine (H-Ala-Phe-OH) isomer are provided for reference and should be considered as an approximation.

| Property | Value | Source/Notes |

| IUPAC Name | (2R)-2-[(2S)-2-aminopropanoylamino]-3-phenylpropanoic acid | |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 236.27 g/mol | [1][2] |

| CAS Number | 3061-95-8 | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 289 - 291 °C (for L-Ala-L-Phe isomer) | [1] |

| Boiling Point | 635.4 ± 55.0 °C (Predicted for a related tripeptide) | [4] |

| Solubility | General advice suggests dissolving in an appropriate solvent and mentions that heating and sonication can aid in dissolution.[3] For a similar dipeptide (H-Phe-Phe-OH), it is reported to be insoluble in DMSO.[5][6] | |

| pKa | 3.56 ± 0.10 (Predicted for a related tripeptide) | [4] |

| logP | -1.72 (Extrapolated for L-Phe-L-Ala isomer) | [7] |

| Optical Rotation | [α]D²⁰ = +4.5 ± 2º (c=1 in 1N HCl) | [2] |

Chemical Structure

The chemical structure of this compound consists of a D-alanine residue linked to an L-phenylalanine residue via a peptide bond.

Caption: 2D chemical structure of this compound.

Experimental Protocols

Solution-Phase Peptide Synthesis (General Protocol)

This protocol outlines a general approach for the synthesis of a dipeptide like this compound in solution.[8]

-

Protection of Amino Acids:

-

Protect the amino group of D-alanine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl).

-

Protect the carboxylic acid group of L-phenylalanine as a methyl or ethyl ester.

-

-

Coupling Reaction:

-

Dissolve the N-protected D-alanine in an appropriate solvent (e.g., ethyl acetate).

-

Add a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole).

-

To this mixture, add the C-protected L-phenylalanine and a base like DIPEA (N,N-Diisopropylethylamine).

-

Stir the reaction mixture at room temperature for several hours and monitor the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

-

Purify the protected dipeptide by column chromatography.

-

-

Deprotection:

-

Remove the N-terminal protecting group (e.g., Boc) using an acid such as trifluoroacetic acid (TFA).

-

Saponify the C-terminal ester using a base like sodium hydroxide to yield the final this compound.

-

Purify the final product by recrystallization or preparative HPLC.

-

Caption: General workflow for solution-phase dipeptide synthesis.

HPLC Purification (General Protocol)

Preparative High-Performance Liquid Chromatography (HPLC) is a standard method for purifying synthetic peptides.[9]

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile.[9]

-

Column and Mobile Phases:

-

Utilize a reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

-

Gradient Elution:

-

Start with a low percentage of Mobile Phase B.

-

Run a linear gradient to a higher percentage of Mobile Phase B over a defined period to elute the peptide.

-

The specific gradient will need to be optimized for the best separation.

-

-

Fraction Collection and Analysis:

-

Collect fractions as they elute from the column.

-

Analyze the purity of each fraction using analytical HPLC.

-

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a powder.

NMR Spectroscopy (General Protocol for Dipeptide Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum.

-

Identify the characteristic signals for the alanine methyl group, the phenylalanine aromatic protons, and the α-protons of both amino acid residues.[10]

-

-

¹³C NMR Spectroscopy:

-

2D NMR Spectroscopy (COSY and HSQC):

-

Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks, which helps in assigning the signals of the individual amino acid spin systems.

-

Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons, aiding in the definitive assignment of both ¹H and ¹³C spectra.

-

Caption: Workflow for NMR analysis of a dipeptide.

Biological Context and Potential Signaling Pathways

Direct experimental evidence for the biological activity and signaling pathway involvement of this compound is limited in publicly available literature. However, research on closely related dipeptides provides some potential areas for investigation.

A study on the heterochiral dipeptide H-D-Phe-L-Phe-OH identified it as a potent inducer of the metastatic suppressor protein NM23H1.[13] This induction was shown to be dependent on the p53 tumor suppressor protein. The study suggests that small dipeptides can have significant effects on cellular pathways related to cancer metastasis.[13]

Given the structural similarity, it is plausible that this compound could also interact with cellular machinery involved in protein-protein interactions or enzymatic pathways. Phenylalanine itself is a precursor for the synthesis of important neurotransmitters.[14][15] The metabolic fate of this compound would likely involve hydrolysis by peptidases into its constituent amino acids, D-alanine and L-phenylalanine, which would then enter their respective metabolic pathways.[15]

Further research is required to elucidate the specific biological roles and signaling pathways associated with this compound.

Caption: Potential metabolic and signaling pathways for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. glpbio.com [glpbio.com]

- 4. 105931-66-6 CAS MSDS (H-D-ALA-PRO-PHE-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. L-Phenylalanyl-L-alanine | C12H16N2O3 | CID 5488196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 12. H-PHE-ALA-OH(3918-87-4) 13C NMR spectrum [chemicalbook.com]

- 13. Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

H-D-Ala-phe-OH synthesis and characterization methods

An in-depth technical guide on the synthesis and characterization of the dipeptide H-D-Ala-Phe-OH, prepared for researchers, scientists, and drug development professionals.

Introduction

The dipeptide D-Alanine-L-Phenylalanine (this compound) is a valuable building block in peptide synthesis and pharmaceutical development.[1] Its structure allows it to serve as a component in creating specific peptide sequences for studying protein interactions, enzyme activities, and receptor binding.[1] The synthesis of such dipeptides requires a strategic approach involving the protection of reactive functional groups, activation of the carboxylic acid moiety, and subsequent formation of the amide (peptide) bond, followed by deprotection to yield the final product. This guide details the common synthetic strategies and analytical methods for the characterization of this compound.

Synthesis of this compound

The chemical synthesis of peptides is a cornerstone of organic chemistry, enabling the construction of peptides with defined sequences.[2] The primary challenge is to selectively form an amide bond between the carboxyl group of one amino acid and the amino group of another, without unwanted side reactions.[3] This is achieved through a protection/coupling/deprotection strategy. The most common approach for a dipeptide like this compound is the solution-phase method.

Logical Workflow for Dipeptide Synthesis

The synthesis follows a logical progression from protecting the individual amino acids to coupling them and finally deprotecting the resulting dipeptide to obtain the target molecule.

Caption: General workflow for the solution-phase synthesis of this compound.

Protecting Groups in Peptide Synthesis

Protecting groups are essential to temporarily block reactive sites and prevent side reactions.[4] The choice of protecting groups dictates the overall synthetic strategy.

-

α-Amino Protection: The tert-Butoxycarbonyl (Boc) group is widely used and is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[4] The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is another popular choice, known for its removal under mild basic conditions (e.g., with piperidine).[4]

-

α-Carboxyl Protection: The carboxyl group is typically protected as an ester, such as a methyl ester or benzyl ester. Methyl esters are often removed by saponification (alkaline hydrolysis), while benzyl esters can be cleaved by hydrogenolysis.[5]

| Protecting Group | Target Functional Group | Common Reagent for Introduction | Cleavage Conditions | Reference |

| Boc (tert-Butoxycarbonyl) | α-Amino | Di-tert-butyl dicarbonate (Boc)₂O | Mild Acid (e.g., TFA) | [4] |

| Fmoc (Fluorenylmethyloxycarbonyl) | α-Amino | Fmoc-OSu or Fmoc-Cl | Mild Base (e.g., 20% Piperidine in DMF) | [4] |

| Z (Benzyloxycarbonyl) | α-Amino | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH | [6] |

| Methyl Ester (-OMe) | α-Carboxyl | Methanol / Thionyl Chloride | Saponification (e.g., LiOH, NaOH) | [5] |

| Benzyl Ester (-OBzl) | α-Carboxyl | Benzyl alcohol / Acid catalyst | Catalytic Hydrogenolysis (H₂/Pd) | [7] |

Table 1: Common protecting groups used in solution-phase peptide synthesis.

Peptide Coupling Reagents

Coupling reagents activate the carboxyl group of the N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the C-protected amino acid.[2]

-

Carbodiimides: N,N′-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are cost-effective and widely used dehydrating agents for forming amide bonds.[8][9] A major drawback of DCC is the formation of a poorly soluble byproduct, dicyclohexylurea (DCU).[8]

-

Onium Salts: Reagents like HBTU, HATU, and PyBOP are highly efficient and lead to faster reactions with minimal side reactions, particularly racemization.[2][10][11] These are often used with additives like HOBt to further suppress racemization.[12]

| Coupling Reagent | Full Name | Type | Key Characteristics | Reference |

| DCC | N,N′-Dicyclohexylcarbodiimide | Carbodiimide | First coupling reagent used in peptide synthesis; low cost; insoluble urea byproduct. | [2][8] |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Urea byproduct is more soluble than that of DCC, making it suitable for solid-phase synthesis. | [9] |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble, making it ideal for conjugating peptides to proteins in aqueous media. | [2][9] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Aminium/Uronium | High coupling efficiency, fast reaction times, low racemization when used with HOBt. | [2][11] |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Aminium/Uronium | Reacts faster than HBTU with less epimerization. | [11] |

Table 2: Commonly used coupling reagents in peptide synthesis.

Mechanism of Peptide Bond Formation

The coupling agent activates the carboxylic acid, forming a highly reactive intermediate which is then attacked by the free amine of the other amino acid to form the peptide bond.

Caption: Mechanism of peptide bond formation via an activated intermediate.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes a general method using Boc protection and DCC as the coupling agent.

Part 1: Protection of L-Phenylalanine (C-terminus)

-

Suspend L-Phenylalanine (1 equiv.) in methanol.

-

Cool the mixture to 0°C in an ice bath.

-

Add thionyl chloride (1.2 equiv.) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain H-L-Phe-OMe as a hydrochloride salt.[5]

Part 2: Coupling Reaction

-

Dissolve N-Boc-D-Alanine (1 equiv.), H-L-Phe-OMe·HCl (1 equiv.), and a tertiary base like N-methylmorpholine (NMM) (1 equiv.) in an anhydrous solvent such as chloroform (CHCl₃) or dimethylformamide (DMF).[5]

-

Cool the mixture to 0°C.

-

Add DCC (1.1 equiv.) dissolved in the same solvent.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 5% NaHCO₃ solution, water, and saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the protected dipeptide, Boc-D-Ala-L-Phe-OMe.[5]

Part 3: Deprotection

-

Saponification (Carboxyl Deprotection): Dissolve the protected dipeptide in a mixture of methanol and water. Add LiOH (1.5 equiv.) and stir at room temperature for 2-4 hours.[5] Neutralize the solution with a mild acid and extract the product.

-

Acidolysis (Amino Deprotection): Dissolve the resulting Boc-D-Ala-L-Phe-OH in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA). Stir at room temperature for 1-2 hours.[5]

-

Remove the solvent and excess TFA under reduced pressure. The crude this compound product can be purified by recrystallization or chromatography.

Characterization of this compound

After synthesis and purification, the identity and purity of the dipeptide must be confirmed using various analytical techniques.

Characterization Workflow

A standard workflow ensures the synthesized product meets the required purity and structural specifications.

Caption: Standard workflow for the purification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final peptide. A reversed-phase column is typically used.

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[13]

-

Gradient: A linear gradient, for example, from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm or 254 nm.[14]

-

Sample Preparation: Dissolve a small amount of the dipeptide in the initial mobile phase composition.

| Parameter | Typical Condition | Reference |

| Column | Reversed-Phase C18 | [13] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | [15] |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | [15] |

| Flow Rate | 1.0 mL/min | [13] |

| Detection Wavelength | 210-220 nm (Peptide Bond) or 254 nm (Phenyl Ring) | [14][15] |

| Analysis Time | 7-30 minutes | [15] |

Table 3: Typical HPLC parameters for dipeptide analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for peptide analysis.

Experimental Protocol: Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Expected m/z for [M+H]⁺ | 237.12 |

| Expected m/z for [M+Na]⁺ | 259.10 |

Table 4: Mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the dipeptide. Spectra are typically recorded in solvents like D₂O or DMSO-d₆.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated water (D₂O) or DMSO-d₆.

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Analysis: Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure. 2D NMR techniques (like COSY and HSQC) can aid in unambiguous assignments.[16]

| Proton (¹H) | Typical Chemical Shift (δ, ppm) in D₂O | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |

| Phe Aromatic (5H) | 7.2 - 7.4 | Phe Aromatic C | 127 - 137 |

| Phe α-CH | ~4.5 | Phe C=O | ~174 |

| Ala α-CH | ~4.1 | Ala C=O | ~172 |

| Phe β-CH₂ | 3.1 - 3.3 | Phe α-C | ~55 |

| Ala β-CH₃ | ~1.5 (doublet) | Ala α-C | ~51 |

| Phe β-C | ~37 | ||

| Ala β-C | ~16 |

Table 5: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Note: Exact chemical shifts can vary based on solvent, pH, and temperature.[17][18]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. scispace.com [scispace.com]

- 7. peptide.com [peptide.com]

- 8. file.globalso.com [file.globalso.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples, employing C18 monolithic silica columns and photo diode array detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000159) [hmdb.ca]

- 18. researchgate.net [researchgate.net]

Technical Guide: H-D-Ala-Phe-OH (CAS Number 3061-95-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Ala-Phe-OH, with the CAS number 3061-95-8, is a dipeptide composed of D-alanine and L-phenylalanine. This technical guide provides a comprehensive overview of its chemical properties, potential synthesis methods, and plausible biological activities, with a focus on its potential relevance in cancer research. Dipeptides are of significant interest in drug development due to their ability to mimic natural peptides, potentially offering improved stability and bioavailability. While research on this compound is ongoing, this document collates the available information to serve as a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental use.

| Property | Value | Reference |

| CAS Number | 3061-95-8 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 236.27 g/mol | [1][2] |

| Purity | ≥98% (TLC) | [3] |

| Optical Rotation | [α]²⁰_D = +4.5 ± 2º (c=1 in 1N HCl) | [3] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Store at 0-8°C. For long-term storage of stock solutions, -20°C (up to 1 month) or -80°C (up to 6 months) is recommended. | [2][3] |

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides. The following is a generalized protocol based on the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy that can be adapted for the synthesis of this compound.

Materials:

-

Fmoc-L-Phe-Wang resin

-

Fmoc-D-Ala-OH

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvent: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the L-phenylalanine on the resin by treating it with the deprotection solution for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate Fmoc-D-Ala-OH by dissolving it with HBTU and DIPEA in DMF for a few minutes.

-

Add the activated Fmoc-D-Ala-OH solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added D-alanine using the deprotection solution as described in step 2. Wash the resin extensively with DMF and DCM and dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove any remaining side-chain protecting groups.

-

Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the crude peptide, wash with cold ether, and dry.

-

The crude this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

References

- 1. Alterations in the tyrosine and phenylalanine pathways revealed by biochemical profiling in cerebrospinal fluid of Huntington’s disease subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterochiral dipeptide d-phenylalanyl- l-phenylalanine (H-D Phe-L Phe-OH) as a potential inducer of metastatic suppressor NM23H1 in p53 wild-type and mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nm23H1 and p53 proteins are differentially correlated to metastasis in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of H-D-Ala-phe-OH

An In-depth Technical Guide to H-D-Ala-Phe-OH

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the dipeptide this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental chemical properties of this compound, along with its constituent amino acids, are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₆N₂O₃ | 236.27[1][2][3][4] |

| D-Alanine | C₃H₇NO₂ | 89.09[5][6] |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19[7][8][9] |

Synthesis and Experimental Protocols

This compound is a dipeptide composed of D-Alanine and L-Phenylalanine. It can be synthesized through various peptide coupling methods. A standard and widely used method is Solid-Phase Peptide Synthesis (SPPS), which offers high efficiency and purity.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin, a common choice for the synthesis of peptides with a C-terminal carboxylic acid.

Materials:

-

Resin: 2-Chlorotrityl chloride resin

-

Amino Acids: Fmoc-Phe-OH, Fmoc-D-Ala-OH

-

Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

-

Activating Agent: Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

Deprotection Reagent: 20% Piperidine in Dimethylformamide (DMF)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v/v)

-

Washing Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: The 2-chlorotrityl chloride resin is swelled in DCM for 30 minutes in a reaction vessel.

-

First Amino Acid Loading (Fmoc-Phe-OH):

-

The swelled resin is drained.

-

A solution of Fmoc-Phe-OH and Diisopropylethylamine (DIPEA) in DCM is added to the resin.

-

The mixture is agitated for 2 hours to allow for the attachment of the first amino acid.

-

The resin is then washed thoroughly with DCM and DMF.

-

-

Fmoc Deprotection:

-

The Fmoc protecting group on the N-terminus of Phenylalanine is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

-

The resin is washed with DMF and DCM to remove the cleaved Fmoc group and residual piperidine.

-

-

Second Amino Acid Coupling (Fmoc-D-Ala-OH):

-

A solution of Fmoc-D-Ala-OH, DIC, and Oxyma in DMF is prepared and pre-activated for 5 minutes.

-

This activated solution is added to the resin.

-

The coupling reaction is allowed to proceed for 2 hours.

-

The resin is washed with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

The Fmoc group on D-Alanine is removed using 20% piperidine in DMF as described in step 3.

-

The resin is washed with DMF and DCM.

-

-

Cleavage from Resin:

-

The peptide is cleaved from the resin by treating it with the cleavage cocktail (TFA/TIS/H₂O) for 2 hours.

-

The resin is filtered off, and the filtrate containing the peptide is collected.

-

-

Peptide Precipitation and Purification:

-

The peptide is precipitated from the cleavage solution by adding cold diethyl ether.

-

The precipitate is collected by centrifugation, washed with cold ether, and dried.

-

The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

The identity and purity of the final product, this compound, are confirmed by mass spectrometry and analytical RP-HPLC.

-

Diagrams and Workflows

Visual representations of experimental workflows and logical relationships are crucial for understanding complex processes in peptide synthesis and drug development.

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.

Caption: Logical Flow of Peptide-Based Drug Development.

References

- 1. glpbio.com [glpbio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Alanine [webbook.nist.gov]

- 7. Phenylalanine - Wikipedia [en.wikipedia.org]

- 8. Phenylalanine [webbook.nist.gov]

- 9. (S)-(-)-Phenylalanine for synthesis 63-91-2 [sigmaaldrich.com]

D-Alanyl-L-Phenylalanine: A Technical Whitepaper on Potential Applications

Abstract

D-alanyl-L-phenylalanine is a dipeptide composed of D-alanine and L-phenylalanine. While research on this specific dipeptide is nascent, its constituent amino acids have well-documented biological activities. This technical guide explores the potential applications of D-alanyl-L-phenylalanine in drug development and research, based on the known properties of its components and the general characteristics of dipeptides. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a theoretical framework and proposed experimental designs to investigate the therapeutic potential of this molecule.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their therapeutic potential. They can exhibit enhanced stability, bioavailability, and unique pharmacological profiles compared to their individual amino acid constituents. D-alanyl-L-phenylalanine is a compelling subject for investigation due to the distinct properties of its components:

-

L-phenylalanine: An essential amino acid that serves as a precursor for the synthesis of key neurotransmitters, including dopamine and norepinephrine.[1][2][3]

-

D-alanine: A non-proteinogenic amino acid that is a crucial component of the peptidoglycan layer in bacterial cell walls.

-

D-amino acids in peptides: The inclusion of D-amino acids can confer resistance to enzymatic degradation, potentially prolonging the peptide's half-life in vivo.[]

This whitepaper will delineate the potential applications of D-alanyl-L-phenylalanine, propose synthetic routes, and provide detailed, albeit theoretical, experimental protocols to facilitate further research into its pharmacological activities.

Synthesis and Physicochemical Properties

Proposed Synthesis of D-alanyl-L-phenylalanine

A plausible synthetic route for D-alanyl-L-phenylalanine involves standard solid-phase or solution-phase peptide synthesis methodologies. A proposed solution-phase synthesis is outlined below:

Physicochemical Properties

The predicted physicochemical properties of D-alanyl-L-phenylalanine are derived from its constituent amino acids.

| Property | D-alanine | L-phenylalanine | Predicted D-alanyl-L-phenylalanine |

| Formula | C3H7NO2 | C9H11NO2 | C12H16N2O3 |

| Molecular Weight | 89.09 g/mol | 165.19 g/mol | 236.27 g/mol |

| Isoelectric Point (pI) | 6.00 | 5.48 | ~5.74 |

| Solubility in Water | 166.5 g/L | 29.6 g/L | Moderately soluble |

| Chirality | D-isomer | L-isomer | Chiral molecule |

Potential Pharmacological Applications

Neurological Applications

The primary neurological potential of D-alanyl-L-phenylalanine stems from its constituent amino acids. The dipeptide could act as a pro-drug, being hydrolyzed in vivo to release D-alanine and L-phenylalanine.

3.1.1. L-Phenylalanine as a Neurotransmitter Precursor

L-phenylalanine is a precursor to tyrosine, which is subsequently converted to L-DOPA and then to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[1][3] These neurotransmitters are crucial for mood regulation, focus, and the body's stress response.[2][]

3.1.2. D-Phenylalanine as an Enkephalinase Inhibitor

D-phenylalanine is known to inhibit the action of enkephalinase, an enzyme that degrades endorphins and enkephalins, the body's natural pain-relieving molecules.[5] By inhibiting this enzyme, D-phenylalanine may increase the levels of these endogenous opioids, leading to analgesic effects.[5] This suggests a potential application for D-alanyl-L-phenylalanine in pain management.[][6]

| Potential Neurological Application | Proposed Mechanism of Action |

| Antidepressant | L-phenylalanine component acts as a precursor to dopamine and norepinephrine.[7][8] |

| Analgesic | D-phenylalanine component inhibits enkephalinase, increasing levels of endogenous opioids.[5] |

| Cognitive Enhancement | Increased levels of dopamine and norepinephrine may improve focus and alertness.[2][9] |

Antimicrobial Applications

D-alanine is an essential component of the peptidoglycan cell wall of many bacteria. Molecules that interfere with D-alanine metabolism or incorporation into the cell wall can act as effective antimicrobial agents. It is conceivable that D-alanyl-L-phenylalanine could act as a D-alanine antagonist, thereby disrupting bacterial cell wall synthesis.

Antitumor Applications

Recent studies have shown that the dipeptide L-alanyl-L-phenylalanine, when complexed with gold (III), can bind to DNA and inhibit the proliferation of tumor cells.[10] This suggests that D-alanyl-L-phenylalanine, particularly in a metal-coordinated complex, could be investigated for similar antitumor properties. The inclusion of the D-amino acid might enhance the stability of such a complex.

Proposed Experimental Protocols

The following protocols are proposed as a starting point for investigating the potential applications of D-alanyl-L-phenylalanine.

Protocol for the Synthesis of D-alanyl-L-phenylalanine

This protocol is adapted from standard solution-phase peptide synthesis.

-

Protection of Amino Acids:

-

Protect the amino group of D-alanine with a Boc (tert-butyloxycarbonyl) group.

-

Protect the carboxyl group of L-phenylalanine as a methyl or ethyl ester.

-

-

Peptide Coupling:

-

Dissolve Boc-D-alanine and L-phenylalanine methyl ester in an appropriate solvent (e.g., dichloromethane).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like 1-hydroxybenzotriazole (HOBt).

-

Stir the reaction mixture at room temperature for 24 hours.

-

-

Purification of Protected Dipeptide:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the protected dipeptide using column chromatography.

-

-

Deprotection:

-

Remove the Boc group using trifluoroacetic acid (TFA).

-

Saponify the methyl ester using a mild base (e.g., NaOH) to yield the final D-alanyl-L-phenylalanine dipeptide.

-

-

Characterization:

-

Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

-

Protocol for In Vitro Enkephalinase Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Obtain purified recombinant enkephalinase.

-

Use a fluorogenic enkephalinase substrate.

-

-

Assay Procedure:

-

In a 96-well plate, add the enkephalinase enzyme to a buffer solution.

-

Add varying concentrations of D-alanyl-L-phenylalanine (and D-phenylalanine as a positive control).

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Data Analysis:

-

Measure the fluorescence intensity over time.

-

Calculate the rate of substrate cleavage for each concentration of the dipeptide.

-

Determine the IC50 value (the concentration of the dipeptide that inhibits 50% of the enzyme activity).

-

Protocol for Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains:

-

Select a panel of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

-

Preparation of Inoculum:

-

Grow the bacterial strains to the mid-logarithmic phase and dilute to a standardized concentration.

-

-

Assay Procedure:

-

In a 96-well plate, perform serial dilutions of D-alanyl-L-phenylalanine in a suitable growth medium.

-

Add the bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (medium only) controls.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the dipeptide that completely inhibits visible bacterial growth.

-

Protocol for In Vitro Antitumor Activity (MTT Assay)

-

Cell Lines:

-

Select a panel of cancer cell lines (e.g., HeLa, MCF-7).

-

-

Cell Culture and Seeding:

-

Culture the cells in an appropriate medium.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with varying concentrations of D-alanyl-L-phenylalanine (and a gold-complexed form) for 24-72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

-

Conclusion

D-alanyl-L-phenylalanine represents a novel dipeptide with a range of plausible therapeutic applications, from neurology to antimicrobial and antitumor therapies. The unique combination of a neurotransmitter precursor and a D-amino acid suggests potential for enhanced stability and a multi-faceted mechanism of action. The experimental protocols outlined in this whitepaper provide a roadmap for the systematic investigation of this promising molecule. Further research is warranted to validate these potential applications and to fully elucidate the pharmacological profile of D-alanyl-L-phenylalanine.

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Phenylalanine: Benefits, Side Effects, and Food Sources [healthline.com]

- 5. legerepharm.com [legerepharm.com]

- 6. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to H-D-Ala-Phe-OH: Discovery, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-D-Ala-Phe-OH, composed of D-alanine and L-phenylalanine, represents a fascinating intersection of stereochemistry and biological activity. The incorporation of a D-amino acid residue confers unique properties, including enhanced stability against enzymatic degradation, making it a subject of interest in peptide-based drug discovery. This technical guide provides a comprehensive overview of the discovery and history of D-amino acid-containing peptides, detailed experimental protocols for the synthesis and characterization of this compound, and an exploration of its potential biological significance, particularly in the context of opioid receptor modulation.

Discovery and History of D-Amino Acid-Containing Peptides

The presence of D-amino acids in natural products was first observed in microorganisms. For a long time, it was believed that proteins in higher organisms were exclusively composed of L-amino acids. This paradigm began to shift with the discovery of D-amino acid-containing peptides (DAACPs) in various animal species. A landmark discovery in the 1980s was the isolation of dermorphin, a potent opioid peptide from the skin of South American frogs, which contains a D-alanine residue at the second position. This discovery was pivotal as it demonstrated that D-amino acids could be incorporated into ribosomally synthesized peptides through post-translational modification.

The synthesis of individual D- and L-amino acids has a much longer history. D,L-Alanine was first synthesized in 1850, and D,L-phenylalanine in 1882.[1][2][3] However, the specific synthesis and study of the dipeptide this compound came much later, driven by the burgeoning field of peptide chemistry and the increasing interest in the pharmacological effects of peptides containing unnatural amino acids. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s provided a practical method for the routine synthesis of peptides, including those with modified amino acids.[4]

Physicochemical Properties and Analytical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3061-95-8 | [5] |

| Molecular Formula | C₁₂H₁₆N₂O₃ | [5] |

| Molecular Weight | 236.27 g/mol | [5] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in aqueous solutions. To increase solubility, heating to 37°C and sonication may be applied. | [5] |

| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months in solution. | [5] |

Analytical Characterization:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a standard technique for determining the molecular weight of peptides. The expected [M+H]⁺ ion for this compound would be m/z 237.12.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of synthetic peptides. A typical mobile phase would consist of a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through both solid-phase and solution-phase methods. Below are detailed protocols for each approach.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis is the most common method for preparing peptides in a laboratory setting. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used for the temporary protection of the α-amino group.

Materials:

-

Fmoc-L-Phe-Wang resin

-

Fmoc-D-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or OxymaPure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptide ether

Protocol:

-

Resin Swelling: Swell the Fmoc-L-Phe-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the phenylalanine residue by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-D-Ala-OH (3 equivalents), HOBt or OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete reaction), continue coupling for another hour or perform a second coupling.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the D-alanine residue using 20% piperidine in DMF as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.

-

Purify the peptide using reversed-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is a classical method that is still used, particularly for large-scale synthesis of short peptides.

Materials:

-

Boc-D-Ala-OH (N-tert-butyloxycarbonyl-D-alanine)

-

H-L-Phe-OMe·HCl (L-Phenylalanine methyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution

-

Trifluoroacetic acid (TFA)

Protocol:

-

Coupling Reaction:

-

Dissolve Boc-D-Ala-OH (1 equivalent) and HOBt (1 equivalent) in DCM.

-

In a separate flask, dissolve H-L-Phe-OMe·HCl (1 equivalent) in DCM and neutralize with TEA or NMM (1 equivalent).

-

Add the neutralized phenylalanine solution to the D-alanine solution.

-

Add DCC or EDC (1.1 equivalents) to the reaction mixture and stir at room temperature overnight.

-

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the protected dipeptide, Boc-D-Ala-L-Phe-OMe.

-

-

Ester Hydrolysis (Saponification):

-

Dissolve the protected dipeptide in a mixture of methanol and water.

-

Add 1N NaOH or LiOH solution and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer and evaporate the solvent to yield Boc-D-Ala-L-Phe-OH.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected dipeptide in DCM.

-

Add an excess of TFA and stir at room temperature for 1-2 hours.

-

Evaporate the solvent and TFA to obtain the crude H-D-Ala-L-Phe-OH.

-

-

Purification: Purify the final product by recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity of the dipeptide using NMR, MS, and HPLC.

Biological Activity and Potential Applications

While specific quantitative data for the biological activity of this compound is not extensively reported in the literature, the structural motif of D-Ala at the second position followed by an aromatic residue like Phe is characteristic of potent opioid peptides.

Opioid Receptor Modulation

The N-terminal sequence Tyr-D-Ala-Gly-Phe is a well-established pharmacophore for potent opioid receptor agonists. For example, the synthetic enkephalin analog DADLE (Tyr-D-Ala-Gly-Phe-D-Leu) is a selective delta-opioid receptor agonist.[7] Similarly, dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) exhibits high affinity and selectivity for the mu-opioid receptor.[8] The presence of D-alanine in these peptides is crucial for their enhanced stability against enzymatic degradation and for maintaining a bioactive conformation.

Although this compound lacks the N-terminal tyrosine essential for canonical opioid activity, it is plausible that this dipeptide could act as a modulator of opioid receptor function or as a precursor to more active compounds. D-phenylalanine itself has been investigated for its analgesic effects, which are thought to be mediated by the inhibition of enkephalin-degrading enzymes.[9][10]

Signaling Pathways

The potential interaction of this compound with opioid receptors would implicate its involvement in the well-characterized G-protein coupled receptor (GPCR) signaling cascades. Activation of mu- and delta-opioid receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

Caption: Putative Opioid Receptor Signaling Pathway for this compound.

Future Directions and Conclusion

The dipeptide this compound, while simple in structure, holds potential for further investigation in the field of drug discovery. Its resistance to enzymatic degradation and its structural similarity to the core motifs of potent opioid peptides make it a candidate for development as a novel analgesic or as a modulator of other physiological processes.

Future research should focus on:

-

Quantitative Biological Assays: Determining the binding affinities of this compound for various opioid receptor subtypes and other potential molecular targets.

-

In Vivo Studies: Evaluating the analgesic and other pharmacological effects of this compound in animal models of pain and other diseases.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

-

Structural Analogs: Synthesizing and screening a library of related dipeptides to explore structure-activity relationships and optimize biological activity.

Experimental Workflows

Caption: General workflows for solid-phase and solution-phase synthesis of this compound.

References

- 1. chemtymology.co.uk [chemtymology.co.uk]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. H-PHE-ALA-OH(3918-87-4) 13C NMR [m.chemicalbook.com]

- 7. [Tyr-D-Ala-Gly-Phe-D-Leu (DADL) solid-phase synthesis and its effects on immune function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. Analgesic effectiveness of D-phenylalanine in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of H-D-Ala-phe-OH (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the dipeptide H-D-Ala-Phe-OH. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its closely related stereoisomers.

NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in D₂O

| Proton Assignment | Expected Chemical Shift (ppm) |

| Ala-CαH | ~4.1 |

| Ala-CβH₃ | ~1.4 (d) |

| Phe-CαH | ~4.5 |

| Phe-CβH₂ | ~3.0, ~3.2 (dd) |

| Phe-Aromatic Hs | ~7.2-7.4 (m) |

Note: Chemical shifts are approximate and can vary based on solvent and pH. d = doublet, dd = doublet of doublets, m = multiplet.

Table 2: ¹³C NMR Chemical Shifts (δ) in D₂O

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Ala-Cα | ~52 |

| Ala-Cβ | ~18 |

| Ala-C' (Carbonyl) | ~175 |

| Phe-Cα | ~56 |

| Phe-Cβ | ~38 |

| Phe-Cγ (Aromatic C) | ~137 |

| Phe-Cδ (Aromatic CH) | ~130 |

| Phe-Cε (Aromatic CH) | ~129 |

| Phe-Cζ (Aromatic CH) | ~127 |

| Phe-C' (Carbonyl) | ~174 |

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3500 (broad) | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~3030 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1660 | Amide I (C=O stretch) |

| ~1540 | Amide II (N-H bend and C-N stretch) |

| 1400-1500 | Aromatic C=C stretch |

Mass Spectrometry Data

Table 4: ESI-MS Fragmentation Data

| m/z | Proposed Fragment |

| 237.12 | [M+H]⁺ (Protonated molecular ion) |

| 166.09 | [Phe-H]⁺ or b₁ ion (loss of Alanine) |

| 120.08 | Phenylalanine immonium ion |

| 91.05 | Tropylium ion (from Phenylalanine side chain) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-phase structure and assign proton and carbon signals of this compound.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5 mL of deuterium oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 12 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon NMR spectrum is acquired. Typical parameters include a spectral width of 200 ppm, 512-2048 scans, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

-

2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small amount of the solid dipeptide is finely ground with potassium bromide (KBr) powder (in a ~1:100 ratio) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the dipeptide onto a suitable IR-transparent window (e.g., NaCl or CaF₂).

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty sample holder is first collected and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Data Acquisition (MS1): The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min). The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500 to observe the protonated molecular ion [M+H]⁺.

-

Data Acquisition (MS/MS): For fragmentation analysis, the [M+H]⁺ ion is mass-selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed in the second stage of the mass spectrometer.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the fragmentation pathway of the dipeptide.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Caption: ESI-MS/MS Fragmentation Pathway of this compound.

An In-depth Technical Guide to the Thermodynamic Properties of Dipeptides: A Focus on Alanine-Phenylalanine Isomers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermodynamic properties of the dipeptide H-D-Ala-Phe-OH. Due to a scarcity of publicly available experimental data for this specific D-amino acid-containing dipeptide, this document leverages data and methodologies from studies on the closely related L-alanyl-L-phenylalanine (H-L-Ala-L-Phe-OH) and other similar peptides. The principles and experimental approaches detailed herein are directly applicable to the investigation of this compound.

Introduction

Dipeptides, the simplest peptide units, are crucial building blocks in proteomics and serve as model systems for understanding protein folding, stability, and intermolecular interactions. The thermodynamic properties of these molecules, such as enthalpy, entropy, and heat capacity, govern their conformational stability, aggregation propensity, and binding affinities, which are critical parameters in drug design and development. This guide focuses on the thermodynamic characterization of alanine-phenylalanine dipeptides, with a particular emphasis on the experimental and computational methodologies employed in such studies.

Thermodynamic Data

Table 1: Thermal Analysis Data for L-phenylalanyl-L-alanine

| Technique | Observation | Temperature (°C) | Reference |

| Thermogravimetric Analysis/Differential Thermal Analysis (TG-DTA) | Endothermic Peak 1 | ~105 | [1] |

| Thermogravimetric Analysis/Differential Thermal Analysis (TG-DTA) | Endothermic Peak 2 | ~135 | [1] |

| Time-of-Flight Mass Spectrometry | Onset of water loss | 85 | [1][2] |

| Time-of-Flight Mass Spectrometry | Detection of dipeptide fragments | 130 | [1][2] |

Note: The endothermic peaks observed in TG-DTA for L-phenylalanyl-L-alanine are associated with a thermally activated cyclization mechanism, a process that may also be relevant for the D-Ala isomer.[1][2]

Experimental Protocols for Thermodynamic Characterization

The thermodynamic properties of peptides are primarily investigated using calorimetric and spectroscopic techniques.

DSC is a powerful technique used to measure the heat capacity of a molecule as a function of temperature.[3][4] It is particularly useful for studying the thermal stability and unfolding thermodynamics of peptides and proteins.[4][5]

Experimental Protocol:

-

Sample Preparation: A solution of the peptide (e.g., this compound) is prepared in a suitable buffer. A matching buffer solution is used as a reference.

-

Instrument Setup: The sample and reference cells are placed in the calorimeter. The instrument is programmed to scan a specific temperature range at a defined heating rate.

-

Data Acquisition: The differential power required to maintain the sample and reference cells at the same temperature is recorded as a function of temperature. This provides the heat capacity profile.

-

Data Analysis: The resulting thermogram is analyzed to determine the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, and the change in enthalpy (ΔH) and heat capacity (ΔCp) associated with the unfolding transition.[6]

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Experimental Protocol:

-

Sample Preparation: The peptide is placed in the sample cell of the calorimeter, and the ligand (the molecule it binds to) is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of the ligand into the peptide solution is performed.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to peptide. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[7]

CD spectroscopy is used to study the secondary structure of peptides and proteins in solution. By monitoring the change in CD signal as a function of temperature, one can follow the conformational changes, such as the unfolding of a helical peptide into a random coil.[6]

Experimental Protocol:

-

Sample Preparation: The peptide is dissolved in a suitable solvent (often water or a buffered solution).

-

Spectra Acquisition: The CD spectrum of the sample is recorded over a range of wavelengths (typically 190-260 nm for peptides) at various temperatures.

-

Thermal Unfolding Curve: The CD signal at a specific wavelength (e.g., 222 nm for α-helices) is plotted against temperature to generate a thermal unfolding curve.[6]

-

Data Analysis: The melting temperature (Tm) can be determined from the midpoint of the transition in the unfolding curve.

Computational Approaches

In the absence of extensive experimental data, computational methods provide a valuable alternative for predicting the thermodynamic properties of dipeptides.

-

Ab initio and Density Functional Theory (DFT) Calculations: These methods can be used to calculate the conformational energies of the dipeptide, providing insights into the relative stability of different structures.[2][8]

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the dipeptide in solution, allowing for the calculation of thermodynamic properties such as free energy surfaces and heat capacity.[9]

Visualizations

Caption: Workflow for Differential Scanning Calorimetry.

Caption: Derivation of Thermodynamic Properties.

Conclusion

While direct experimental thermodynamic data for this compound is limited, the methodologies and insights gained from studies on related dipeptides provide a robust framework for its characterization. A combination of calorimetric techniques, such as DSC and ITC, and spectroscopic methods like CD, can elucidate the key thermodynamic parameters governing its behavior. Furthermore, computational approaches offer a powerful tool for complementing experimental findings and predicting the thermodynamic landscape of this and other dipeptides of interest in drug discovery and materials science.

References

- 1. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. Energy landscapes and heat capacity signatures for peptides correlate with phase separation propensity | QRB Discovery | Cambridge Core [cambridge.org]

- 4. Thermodynamics of iron, tetrahydrobiopterin, and phenylalanine binding to phenylalanine hydroxylase from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rbaldwin.stanford.edu [rbaldwin.stanford.edu]

- 7. Spectroscopic and thermodynamic evidence for antimicrobial peptide membrane selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-D-Ala-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into desired peptide sequences. This document provides a detailed protocol for the synthesis of the dipeptide H-D-Ala-Phe-OH using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. The inclusion of a D-amino acid, D-alanine, is of particular interest as it can enhance peptide stability against enzymatic degradation, a crucial attribute in drug development. This protocol will utilize Wang resin, a standard support for the synthesis of peptides with a C-terminal carboxylic acid.

The D-Ala-Phe motif is found in biologically active peptides, such as the potent opioid peptide dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2).[1][2] Dermorphin exhibits high affinity and selectivity for the μ-opioid receptor, highlighting the significance of the D-alanine residue for its potent biological activity.[1][2] This application note will therefore also touch upon the biological relevance of peptides containing the D-Ala-Phe sequence.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the solid-phase synthesis of this compound.

| Parameter | Expected Value | Notes |

| Starting Resin | ||

| Type | Wang Resin | Standard for C-terminal acid peptides. |

| Substitution Level | 0.5 - 1.0 mmol/g | To be confirmed by supplier or internal testing. |

| Amino Acid Derivatives | ||

| Fmoc-L-Phe-OH | 3 equivalents | Relative to resin substitution. |

| Fmoc-D-Ala-OH | 3 equivalents | Relative to resin substitution. |

| Coupling Reagents | ||

| HBTU/HOBt or HATU | 2.9 equivalents | In situ activation reagents. |

| DIPEA | 6 equivalents | Base for activation and coupling. |

| Final Product | ||

| Molecular Formula | C₁₂H₁₆N₂O₃ | |

| Molecular Weight | 236.27 g/mol | |

| Purity (Crude) | >70% (HPLC) | Typical for short peptides post-cleavage. |

| Final Purity (Post-Purification) | ≥ 98% | As per typical commercial specifications.[3] |

| Overall Yield (Post-Purification) | 20-40% | Estimated based on typical SPPS of short peptides. |

Experimental Protocols

This section outlines the detailed methodology for the synthesis of this compound on Wang resin.

Resin Preparation and Swelling

-

Place the desired amount of Wang resin (e.g., 1 g with a substitution of 0.7 mmol/g) in a fritted syringe or a dedicated SPPS reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Attachment of the First Amino Acid (Fmoc-L-Phe-OH) to Wang Resin

-

Dissolve Fmoc-L-Phe-OH (3 equivalents relative to the resin loading) in DMF.

-

Add 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3 equivalents) to the Fmoc-L-Phe-OH solution and mix until dissolved.

-

In a separate container, dissolve N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.

-

Add the DIC solution to the Fmoc-L-Phe-OH/HOBt solution and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the swollen Wang resin.

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the reaction mixture.

-

Agitate the mixture at room temperature for 2-4 hours.

-

To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

After completion, drain the reaction mixture and wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

Capping of Unreacted Hydroxyl Groups (Optional but Recommended)

-

Prepare a capping solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain the capping solution and wash the resin with DCM (3 times) and DMF (3 times).

Fmoc-Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

-

Perform a Kaiser test to confirm the presence of free primary amines (blue beads).

Coupling of the Second Amino Acid (Fmoc-D-Ala-OH)

-

Dissolve Fmoc-D-Ala-OH (3 equivalents) and HOBt or Oxyma Pure (3 equivalents) in DMF.

-

Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents) to the amino acid solution.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated Fmoc-D-Ala-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction with a Kaiser test. A negative result indicates completion. If the test is positive, the coupling step can be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Final Fmoc-Deprotection

-

Repeat the Fmoc-deprotection procedure as described in section 4 to remove the Fmoc group from the N-terminal D-alanine.

Cleavage of the Dipeptide from the Resin and Side-Chain Deprotection

-

After the final deprotection and washing, wash the resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by mass spectrometry to confirm the molecular weight of this compound (236.27 g/mol ).

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Visualizations

Experimental Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

Logical Relationship: Fmoc-SPPS Cycle

Caption: The repetitive cycle of deprotection and coupling in Fmoc-SPPS.

Signaling Pathway: Opioid Receptor Activation

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

References

Application Notes and Protocols: The Use of H-D-Ala-Phe-OH in Studying Enzyme-Substrate Interactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the dipeptide H-D-Ala-Phe-OH as a tool for investigating enzyme-substrate interactions. This document includes potential applications, protocols for enzyme analysis, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound